molecular formula C18H19N3OS B2596508 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034554-92-0

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2596508
CAS No.: 2034554-92-0
M. Wt: 325.43
InChI Key: RZHHIXUOMFXEES-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide group linked to a pyrazole ring, which is further substituted with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, which can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with thiophene-2-carbaldehyde under acidic conditions. The resulting intermediate is then reacted with 2-bromoethylamine to introduce the ethyl linker. Finally, the benzamide group is introduced through an amidation reaction with benzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps, such as recrystallization and chromatography, are scaled up to handle larger quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The thiophene and pyrazole rings are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
  • N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propionamide

Uniqueness

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is unique due to the presence of the benzamide group, which imparts distinct chemical and biological properties compared to its acetamide and propionamide analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-13-17(16-9-6-12-23-16)14(2)21(20-13)11-10-19-18(22)15-7-4-3-5-8-15/h3-9,12H,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHHIXUOMFXEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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